8-Quinolinamine, N-2-propenyl-
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Overview
Description
N-Allylquinolin-8-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. N-Allylquinolin-8-amine is characterized by the presence of an allyl group attached to the nitrogen atom of the quinoline ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allylquinolin-8-amine typically involves the reaction of quinolin-8-amine with an allylating agent. One common method is the reaction of quinolin-8-amine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Allylquinolin-8-amine can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the allylation process.
Chemical Reactions Analysis
Types of Reactions
N-Allylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert N-Allylquinolin-8-amine to its corresponding amine derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Allylquinolin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: N-Allylquinolin-8-amine is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Allylquinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-amine: Lacks the allyl group but shares the quinoline core structure.
N-Propargylquinolin-8-amine: Contains a propargyl group instead of an allyl group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of an amine.
Uniqueness
N-Allylquinolin-8-amine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Biological Activity
8-Quinolinamine, N-2-propenyl- (CAS No. 67699-54-1) is a derivative of quinoline that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of 8-quinolinamines typically involves multi-step chemical reactions, including the condensation of substituted phenols with appropriate reagents to form the quinoline structure. Notably, the introduction of various substituents at different positions on the quinoline ring can significantly affect the biological activity of the resulting compounds.
Antimicrobial Activity
Research indicates that 8-quinolinamines exhibit potent antimicrobial properties. In vitro studies have demonstrated their effectiveness against various pathogens:
- Antimalarial Activity : 8-quinolinamines have shown significant in vitro activity against Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL for drug-sensitive strains and similar ranges for drug-resistant strains . In vivo studies confirmed that certain analogues cured infections in mice at doses as low as 25 mg/kg/day .
- Antileishmanial Activity : Several synthesized analogues displayed promising antileishmanial effects with IC50 values between 0.84 and 5.0 μg/mL, comparable to standard treatments like pentamidine .
- Antifungal and Antibacterial Activity : The compounds exhibited antifungal activities against Candida species and antibacterial effects against Staphylococcus aureus, with IC50 values indicating strong efficacy .
Pathogen | IC50 Range (μg/mL) |
---|---|
Plasmodium falciparum D6 | 20 - 4760 |
Plasmodium falciparum W2 | 22 - 4760 |
Leishmania donovani | 0.84 - 5.0 |
Candida albicans | 4.93 - 19.38 |
Staphylococcus aureus | 1.33 - 18.9 |
The biological activity of 8-quinolinamine derivatives is attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, particularly in pathways related to cellular signaling and metabolism. They have been shown to inhibit kinases by binding to ATP-binding sites, thereby disrupting phosphorylation processes essential for cell function .
- Reactive Intermediates : The nitro group present in some derivatives can be reduced to form reactive intermediates that interact with cellular components, enhancing their antimicrobial efficacy .
Case Studies
- Antimalarial Efficacy : A study evaluated a series of synthesized 8-quinolinamines for their antimalarial properties against both drug-sensitive and resistant strains of P. falciparum. The most effective compounds demonstrated complete cure in mice models at specified dosages, highlighting their potential as therapeutic agents against malaria .
- Antileishmanial Studies : Another research effort focused on the antileishmanial activity of these compounds in BALB/c mouse models infected with Leishmania donovani. The study found significant reductions in parasitic load following treatment with specific analogues, indicating their potential for treating leishmaniasis .
Properties
CAS No. |
67699-54-1 |
---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-prop-2-enylquinolin-8-amine |
InChI |
InChI=1S/C12H12N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9,13H,1,8H2 |
InChI Key |
WCOQQHLWAHZRGK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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